molecular formula C14H19N3O2 B8139475 Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide

Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide

Cat. No.: B8139475
M. Wt: 261.32 g/mol
InChI Key: BYDRSPMJDRFAEG-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its fused ring system, which includes a pyridine moiety and a furo[3,2-c]pyridine core, making it a versatile scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Moiety: The synthesis begins with the preparation of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Construction of the Furo[3,2-c]Pyridine Core: This step involves the cyclization of appropriate intermediates to form the fused ring system. Conditions such as high temperature and the use of strong acids or bases are often required.

    Functionalization: The final step involves the introduction of the carboxamide group and the pyridin-3-ylmethyl substituent. This can be achieved through amide coupling reactions using reagents like EDCI or HATU.

Industrial Production Methods

For large-scale production, process optimization is crucial. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of intermediates and the final product is often achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide is unique due to its specific fused ring system and the presence of both pyridine and furo[3,2-c]pyridine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aR,7aR)-N-(pyridin-3-ylmethyl)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(17-9-11-2-1-5-15-8-11)14-4-7-19-12(14)3-6-16-10-14/h1-2,5,8,12,16H,3-4,6-7,9-10H2,(H,17,18)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDRSPMJDRFAEG-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1OCC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]2([C@@H]1OCC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.